4-(4-bromophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
4-(4-BROMOPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with a thiazepine ring, which is further substituted with bromophenyl and diphenyl groups.
Preparation Methods
The synthesis of 4-(4-BROMOPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through a multi-component reaction involving pyrazoles, aldehydes, and thioglycollic acid. One efficient method involves the use of a solid acid catalyst functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid. This catalyst promotes the one-pot three-component condensation reaction in water, yielding the desired compound with good to excellent yields . Another green and convenient approach involves the sonocatalyzed reaction of appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids in water .
Chemical Reactions Analysis
4-(4-BROMOPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. The compound is known to inhibit angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure. By inhibiting this enzyme, the compound can help in the treatment of hypertension. Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
4-(4-BROMOPHENYL)-1,3-DIPHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific substitution pattern and the presence of both pyrazole and thiazepine rings. Similar compounds include:
1,4-Benzothiazepines: These compounds, such as Diltiazem, are known for their calcium channel blocking activity.
Pyrazolo[3,4-d]pyrimidines: These compounds have shown various biological activities, including kinase inhibition.
Thiazepines: Compounds like Temocapril exhibit angiotensin-converting enzyme inhibition.
Properties
Molecular Formula |
C24H18BrN3OS |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1,3-diphenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C24H18BrN3OS/c25-18-13-11-17(12-14-18)23-21-22(16-7-3-1-4-8-16)27-28(19-9-5-2-6-10-19)24(21)26-20(29)15-30-23/h1-14,23H,15H2,(H,26,29) |
InChI Key |
FSXKFHPMXBPGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C(S1)C3=CC=C(C=C3)Br)C(=NN2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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